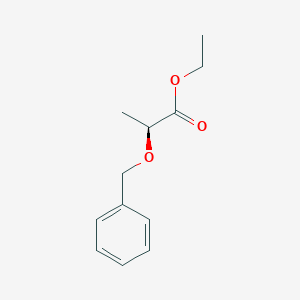

Ethyl (S)-2-(benzyloxy)propionate

Descripción general

Descripción

La 3-Deoxiguanosina es un análogo de nucleósido de purina que pertenece a la clase de compuestos orgánicos conocidos como 3-desoxirribonucleósidos de purina. Estos compuestos constan de una base de purina unida a un azúcar ribosa, que carece de un grupo hidroxilo en la posición 3. Este compuesto es un sólido y es conocido por su papel en varios procesos bioquímicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 3-Deoxiguanosina se puede sintetizar mediante varios métodos. Un enfoque común implica el tratamiento de la guanosina con periodato de sodio seguido de borohidruro de sodio. Este método produce 3-deoxiguanosina mediante la eliminación del grupo hidroxilo en la posición 3’ .

Métodos de Producción Industrial: La producción industrial de 3-deoxiguanosina generalmente implica la síntesis a gran escala utilizando reacciones químicas similares pero optimizadas para obtener mayores rendimientos y pureza. El proceso puede incluir pasos adicionales de purificación, como la cromatografía, para garantizar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-Deoxiguanosina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halógenos, nucleófilos.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la 3-deoxiguanosina puede conducir a la formación de 8-oxo-3-deoxiguanosina .

Aplicaciones Científicas De Investigación

La 3-Deoxiguanosina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como ligando para estudiar las interacciones entre enzimas y receptores.

Biología: Desempeña un papel en la formación y el metabolismo del ADN y el ARN.

Medicina: Se investiga por sus posibles propiedades antivirales y anticancerígenas.

Industria: Se utiliza en la síntesis de varios análogos de nucleósidos para aplicaciones farmacéuticas

Mecanismo De Acción

El mecanismo de acción de la 3-deoxiguanosina implica su interacción con dianas moleculares específicas, como la fosforilasa de nucleósidos de purina. Esta interacción puede inhibir la replicación del ADN viral al incorporarse al ADN viral y causar la terminación de la cadena. Este mecanismo es similar al de otros análogos de nucleósidos utilizados en terapias antivirales .

Compuestos Similares:

Deoxiguanosina: Similar a la 3-deoxiguanosina, pero con un grupo hidroxilo en la posición 3’.

Guanosina: Contiene un grupo hidroxilo en las posiciones 2’ y 3’ del azúcar ribosa.

8-Oxo-2’-deoxiguanosina: Una forma oxidada de la deoxiguanosina.

Singularidad: La 3-Deoxiguanosina es única debido a la ausencia del grupo hidroxilo en la posición 3’, lo que altera significativamente sus propiedades químicas y actividad biológica en comparación con otros nucleósidos. Esta diferencia estructural la convierte en una herramienta valiosa en la investigación bioquímica y el desarrollo farmacéutico .

Comparación Con Compuestos Similares

Deoxyguanosine: Similar to 3-deoxyguanosine but with a hydroxyl group at the 3’ position.

Guanosine: Contains a hydroxyl group at both the 2’ and 3’ positions of the ribose sugar.

8-Oxo-2’-deoxyguanosine: An oxidized form of deoxyguanosine.

Uniqueness: 3-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This structural difference makes it a valuable tool in biochemical research and pharmaceutical development .

Propiedades

IUPAC Name |

ethyl (2S)-2-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECFQHZUGDYXTN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434887 | |

| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54783-72-1 | |

| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)

![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)